Cas no 64902-33-6 (thiophene-2-sulfonyl isocyanate)

thiophene-2-sulfonyl isocyanate 化学的及び物理的性質
名前と識別子
-
- 2-THIOPHENESULFONYL ISOCYANATE
- thiophene-2-sulfonyl isocyanate
- JBPHCEHVHVSGEP-UHFFFAOYSA-N
- thiophene-2-sulfonylisocyanate
- PCA90233
- 2-thiophenesulfonylisocyanate
- 64902-33-6
- SCHEMBL3255684
- EN300-170559
- 2-Thiophenesulfonyl isocyanate
- G48693
- N-(oxomethylidene)thiophene-2-sulfonamide
-
- インチ: InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H
- InChIKey: JBPHCEHVHVSGEP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 188.95543530Da
- どういたいしつりょう: 188.95543530Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 100Ų
thiophene-2-sulfonyl isocyanate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-170559-0.05g |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 0.05g |
$100.0 | 2023-09-20 | |
Enamine | EN300-170559-0.25g |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 0.25g |
$212.0 | 2023-09-20 | |
Enamine | EN300-170559-5.0g |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 5g |
$1240.0 | 2023-06-04 | |
1PlusChem | 1P01B1R2-500mg |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 500mg |
$407.00 | 2025-03-19 | |
1PlusChem | 1P01B1R2-10g |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 10g |
$2339.00 | 2024-04-22 | |
Aaron | AR01B1ZE-2.5g |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 2.5g |
$1178.00 | 2025-02-09 | |
Aaron | AR01B1ZE-5g |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 5g |
$1730.00 | 2023-12-14 | |
Aaron | AR01B1ZE-500mg |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 500mg |
$485.00 | 2025-02-09 | |
A2B Chem LLC | AV94302-2.5g |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 2.5g |
$918.00 | 2024-04-19 | |
A2B Chem LLC | AV94302-1g |
thiophene-2-sulfonyl isocyanate |
64902-33-6 | 95% | 1g |
$486.00 | 2024-04-19 |
thiophene-2-sulfonyl isocyanate 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
thiophene-2-sulfonyl isocyanateに関する追加情報
Thiophene-2-sulfonyl Isocyanate (CAS No. 64902-33-6): An Overview of Its Properties, Applications, and Recent Research
Thiophene-2-sulfonyl isocyanate (CAS No. 64902-33-6) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a sulfonyl isocyanate functional group. The combination of these functionalities endows the compound with a range of chemical properties that make it valuable for various applications.
The thiophene-2-sulfonyl isocyanate molecule is synthesized through a multi-step process that involves the reaction of thiophene-2-sulfonyl chloride with an appropriate isocyanate source. The thiophene ring, known for its aromaticity and stability, provides a robust scaffold for further functionalization. The sulfonyl isocyanate group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions.
One of the key applications of thiophene-2-sulfonyl isocyanate is in the synthesis of thiophene-containing heterocycles. These heterocycles are important building blocks in the development of pharmaceuticals and agrochemicals. For example, recent studies have shown that derivatives of thiophene-2-sulfonyl isocyanate can be used to synthesize novel compounds with potent biological activities, such as antitumor and anti-inflammatory properties.
In the pharmaceutical industry, thiophene-2-sulfonyl isocyanate has been utilized in the development of small molecule inhibitors targeting specific enzymes and receptors. For instance, a study published in the *Journal of Medicinal Chemistry* reported the synthesis and evaluation of a series of thiophene-2-sulfonyl isocyanate derivatives as inhibitors of protein kinases. These inhibitors showed promising selectivity and potency against cancer-related kinases, making them potential candidates for further drug development.
Another area where thiophene-2-sulfonyl isocyanate has found application is in materials science. The unique electronic properties of thiophene-based compounds make them suitable for use in organic electronics and photovoltaic devices. Recent research has focused on incorporating thiophene-2-sulfonyl isocyanate into polymer backbones to enhance the performance of organic semiconductors. A study published in *Advanced Materials* demonstrated that polymers containing thiophene-2-sulfonyl isocyanate units exhibited improved charge transport properties and stability under various environmental conditions.
The reactivity of thiophene-2-sulfonyl isocyanate also makes it a valuable reagent in organic synthesis. It can be used to introduce thiophene moieties into complex molecular architectures through reactions such as urea formation and carbamate synthesis. This versatility has led to its widespread use in academic research laboratories and industrial settings.
Despite its numerous applications, the handling and storage of thiophene-2-sulfonyl isocyanate require careful consideration due to its reactivity and potential hazards. It should be stored under inert conditions to prevent degradation and should be handled using appropriate personal protective equipment (PPE) to ensure safety.
In conclusion, thiophene-2-sulfonyl isocyanate (CAS No. 64902-33-6) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical properties make it an essential reagent in organic synthesis, pharmaceutical development, and materials science. Ongoing research continues to uncover new applications and optimize existing ones, further solidifying its importance in modern chemistry.
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